molecular formula C10H8ClN3OS B11701929 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11701929
M. Wt: 253.71 g/mol
InChI Key: VBWLYTZUCRCKBO-UHFFFAOYSA-N
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Description

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group on the thiadiazole ring and the benzamide moiety enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H8ClN3OS

Molecular Weight

253.71 g/mol

IUPAC Name

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C10H8ClN3OS/c1-6-13-14-10(16-6)12-9(15)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,12,14,15)

InChI Key

VBWLYTZUCRCKBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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